

1,1,1,2-Tetrachloro-2,2-difluoroethane molecular structure

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Compound of Interest

Compound Name: 1,1,1,2-Tetrachloro-2,2-difluoroethane

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An In-depth Technical Guide to the Molecular Structure of **1,1,1,2-Tetrachloro-2,2-difluoroethane** (CFC-112a)

Abstract

1,1,1,2-Tetrachloro-2,2-difluoroethane, designated CFC-112a, is a halogenated hydrocarbon belonging to the chlorofluorocarbon (CFC) family. Its asymmetrical structure, $\text{CCl}_3\text{CClF}_2$, dictates its unique physicochemical properties and reactivity profile. This guide provides a comprehensive examination of its molecular architecture, from fundamental bonding and geometry to the advanced spectroscopic techniques used for its characterization. We will explore the causal relationships between its structure and its macroscopic properties, detail a robust analytical methodology for its identification, and place it in context with its symmetric isomer, CFC-112. This document serves as a foundational resource for professionals requiring a detailed structural understanding of this compound for research, synthesis, or analytical applications.

Compound Identification and Nomenclature

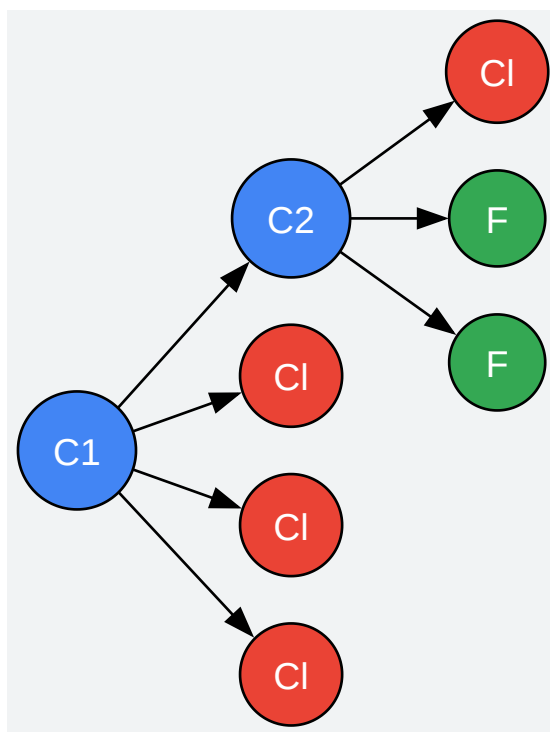
Accurate identification is the cornerstone of chemical research. **1,1,1,2-Tetrachloro-2,2-difluoroethane** is known by several synonyms, a reflection of its history in industrial and refrigerant applications.^{[1][2][3]} The asymmetric substitution pattern is key to its identity, distinguishing it from its isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112).

Identifier	Value	Source
IUPAC Name	1,1,1,2-tetrachloro-2,2-difluoroethane	PubChem[4], NIST[2]
Common Synonyms	CFC-112a, R-112a, Freon 112a	Wikipedia[1], NIST[2]
CAS Number	76-11-9	PubChem[4], NIST[2]
Molecular Formula	C ₂ Cl ₄ F ₂	PubChem[4], NIST[3]
Molecular Weight	203.83 g/mol	NIST[3]
Canonical SMILES	<chem>C(C(Cl)(Cl)Cl)(F)(F)Cl</chem>	PubChem[4]
InChIKey	SLGOCMATMKJJCE-UHFFFAOYSA-N	PubChem[4], NIST[2]

Core Molecular Structure and Geometry

The structure of CFC-112a is based on a saturated ethane (C-C) single bond. The spatial arrangement of its substituent atoms is a direct consequence of the electronic hybridization of the two carbon atoms.

- Hybridization and Bonding: Both carbon atoms in the ethane backbone are sp³ hybridized. This hybridization results in a tetrahedral geometry around each carbon atom, with bond angles approximating 109.5°.
- Substituent Arrangement:
 - The C1 carbon is bonded to three chlorine atoms and the C2 carbon.
 - The C2 carbon is bonded to two fluorine atoms, one chlorine atom, and the C1 carbon.
- Structural Asymmetry: This substitution pattern (a CCl₃ group connected to a CClF₂ group) makes the molecule asymmetric. This asymmetry is critical as it influences the molecule's dipole moment and its spectroscopic signatures, particularly in NMR. The high degree of halogenation results in a dense and relatively stable compound.[1]



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2D representation of CFC-112a molecular structure.

Spectroscopic and Analytical Confirmation

The theoretical structure of CFC-112a is confirmed through empirical data from various analytical techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and elemental composition. For CFC-112a, the electron ionization (EI) mass spectrum provides two key insights:

- **Molecular Ion Peak (M^+):** Confirms the molecular weight of approximately 203.8 g/mol .
- **Isotopic Pattern:** The presence of four chlorine atoms creates a highly characteristic isotopic cluster for the molecular ion and fragments, arising from the natural abundance of ^{35}Cl and ^{37}Cl isotopes. This pattern is a definitive fingerprint for polychlorinated compounds. Common fragmentation patterns involve the cleavage of the C-C bond or the loss of halogen atoms,

particularly the weaker C-Cl bonds. The NIST Mass Spectrometry Data Center provides reference spectra for this compound.[\[2\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present by measuring the absorption of infrared radiation at specific vibrational frequencies.

- **C-F Stretching:** Strong absorption bands are expected in the 1000-1400 cm^{-1} region, characteristic of carbon-fluorine bonds.
- **C-Cl Stretching:** Absorption bands in the 600-800 cm^{-1} region are indicative of carbon-chlorine bonds. The absence of C-H stretching bands (typically $\sim 2850\text{-}3000\text{ cm}^{-1}$) confirms the full halogenation of the ethane backbone. The NIST Chemistry WebBook includes a reference IR spectrum for CFC-112a.[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While proton (^1H) NMR is not applicable, ^{13}C NMR provides direct evidence of the carbon backbone.

- **^{13}C NMR:** Due to the molecule's asymmetry, the two carbon atoms are in chemically distinct environments (CCl_3 vs. CClF_2). Therefore, the ^{13}C NMR spectrum is predicted to show two separate signals, confirming the asymmetric structure.[\[6\]](#)

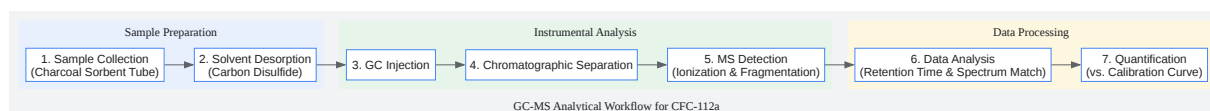
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

To ensure the trustworthy identification and quantification of CFC-112a in a sample (e.g., environmental air or as a solvent residue), a standardized protocol is required. The following methodology is based on established principles for volatile halogenated compounds, similar to those outlined by NIOSH.[\[7\]](#)

Objective: To identify and quantify **1,1,1,2-tetrachloro-2,2-difluoroethane** in a sample.

Methodology:

- **Sample Collection (for Air Samples):** a. Draw a known volume of air (e.g., 2 L) through a solid sorbent tube (e.g., coconut shell charcoal) using a calibrated personal sampling pump. b. The volatile CFC-112a adsorbs onto the charcoal surface. c. Seal the tube immediately after collection and store it at low temperature until analysis.
- **Sample Preparation (Desorption):** a. Carefully break open the sorbent tube and transfer the front and back sections of charcoal to separate 2-mL autosampler vials. b. Add 1.0 mL of a high-purity solvent, such as carbon disulfide (CS₂), to each vial.[7] CS₂ is an effective solvent for desorbing CFCs and has a simple response in most detectors. c. Cap the vials and allow them to stand for at least 30 minutes with occasional agitation to ensure complete desorption of the analyte from the charcoal.
- **GC-MS Analysis:** a. **Instrumentation:** Utilize a gas chromatograph equipped with a capillary column (e.g., DB-Wax or similar) and interfaced with a mass spectrometer. b. **Injection:** Inject a 1-μL aliquot of the desorbed sample into the GC inlet. c. **Separation:** The GC oven temperature is programmed to ramp up, separating compounds based on their boiling points and column interactions. CFC-112a will elute at a characteristic retention time. d. **Detection:** As the analyte elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact). e. **Identification:** The resulting mass spectrum is recorded. The presence of CFC-112a is confirmed by matching the retention time and the acquired mass spectrum against a previously run certified standard.
- **Calibration and Quantification:** a. Prepare a series of calibration standards of known CFC-112a concentrations in CS₂. b. Analyze these standards using the same GC-MS method to generate a calibration curve (peak area vs. concentration). c. The concentration of CFC-112a in the unknown sample is determined by comparing its peak area to the calibration curve.



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Workflow for the identification and quantification of CFC-112a.

Physicochemical Properties & Structural Implications

The molecular structure directly governs the physical properties of CFC-112a. The high molecular weight and extensive halogenation result in significant intermolecular van der Waals forces.

Property	Value	Structural Rationale	Source
Appearance	Colorless solid with a slight, ether-like odor	N/A	PubChem[4]
Melting Point	40.6 °C (105 °F)	The molecule's shape allows for efficient packing into a crystal lattice.	PubChem[4]
Boiling Point	91.5 °C (197 °F)	High molecular weight and polarity lead to strong intermolecular forces, requiring significant energy to enter the gas phase.	PubChem[4], Wikipedia[1]
Density	~1.65 g/mL	The presence of heavy chlorine and fluorine atoms in a compact ethane structure results in high density.	Wikipedia[1]
Reactivity	Decomposes on hot surfaces; reacts with active metals.	C-Cl bonds are weaker than C-F bonds and are the primary sites of chemical reaction or decomposition.[8][9]	Echemi[8]

Isomeric Context: CFC-112a vs. CFC-112

To fully appreciate the structure of **1,1,1,2-tetrachloro-2,2-difluoroethane** (CFC-112a), it is instructive to compare it with its symmetric isomer, 1,1,2,2-tetrachloro-1,2-difluoroethane (CFC-112).

Feature	CFC-112a (Asymmetric)	CFC-112 (Symmetric)
Structure	<chem>CCl3-CClF2</chem>	<chem>CCl2F-CCl2F</chem>
IUPAC Name	1,1,1,2-Tetrachloro-2,2-difluoroethane	1,1,2,2-Tetrachloro-1,2-difluoroethane[10]
CAS Number	76-11-9[4]	76-12-0[10]
Melting Point	40.6 °C[4]	26.5 °C[10]
Boiling Point	91.5 °C[4]	92.5 °C[10]
¹³ C NMR Signal(s)	Two	One

The difference in melting points is particularly notable and is attributed to the different efficiencies with which the symmetric and asymmetric molecules can pack into a solid lattice. The most definitive way to distinguish them analytically is via ¹³C NMR, where the symmetric CFC-112 would show only one signal due to its two identical CCl₂F carbons.

Safety & Environmental Profile

Structurally, the stability of CFCs like CFC-112a is a double-edged sword. While this makes them useful as non-flammable solvents, their persistence in the atmosphere is a significant environmental concern.[8] The C-Cl bonds can be cleaved by UV radiation in the stratosphere, releasing chlorine radicals that catalytically destroy ozone. From a safety perspective, it is an irritant to the skin, eyes, and respiratory system, and can affect the central nervous system at high concentrations.[8][9] Decomposition at high temperatures can produce highly toxic gases such as phosgene, hydrogen chloride, and hydrogen fluoride.[8][9]

Conclusion

The molecular structure of **1,1,1,2-tetrachloro-2,2-difluoroethane** (CFC-112a) is defined by its asymmetric, fully halogenated ethane backbone. Its sp³ hybridized carbons result in a tetrahedral geometry, while the specific arrangement of chlorine and fluorine atoms dictates its unique physical properties, chemical reactivity, and distinct spectroscopic fingerprints. A multi-technique analytical approach, particularly GC-MS and ¹³C NMR, is essential for its unambiguous identification and differentiation from its symmetric isomer. This guide has

provided a detailed framework for understanding the structure of CFC-112a, grounding theoretical principles in verifiable experimental data and methodologies.

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